molecular formula C13H13NO3 B1601327 Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 219949-95-8

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No. B1601327
M. Wt: 231.25 g/mol
InChI Key: RJWLKJVVXOEFDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound that participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . It’s used in the synthesis of amino acid derived quinolin-2 (1H)-one enamines .


Synthesis Analysis

The synthesis of related compounds involves multi-component reactions (MCR), specifically isocyanide-based multicomponent reactions (IMCRs) . These reactions are efficient and adaptable, leading to a variety of products .


Molecular Structure Analysis

The molecular structure of related compounds can be deduced by 1H and 13C NMR spectroscopy .


Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement . This process leads readily and efficiently to heterocyclic enamines .

Scientific Research Applications

Catalyst for Synthesis

One study illustrates the use of 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This method is noted for its efficiency, simplicity, and the high yield of the desired product in a short reaction time, highlighting the compound's role in facilitating clean and simple organic reactions (Khaligh, 2014).

Spectroscopic Characterization

Another research focus is the spectroscopic characterization of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (EHODQ3C), which was performed using FT-IR and FT-Raman spectroscopy. Combined with density functional theory computations, this study provides fundamental insights into the molecule's reactive properties, including its sensitivity towards autoxidation mechanisms and stability in water, indicating its potential for further chemical analysis and application (Ranjith et al., 2017).

Antimicrobial Activity

Research into the antibacterial activity of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, synthesized using Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate, reveals moderate effectiveness against various bacterial strains. This application underscores the compound's role in the development of new antibacterial agents, showcasing its potential in medicinal chemistry (Balaji et al., 2013).

Anticancer Activity

Moreover, certain derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, demonstrating potent activity and highlighting the compound's utility in the search for new anticancer agents. This aspect of research underscores the importance of Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate in the development of potential therapeutic agents (Riadi et al., 2021).

Future Directions

The future directions in the field involve the development of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1H)-one scaffolds . The focus is also on achieving ideal synthesis, which leads to the desired product with the highest efficiency in the least number of steps .

properties

IUPAC Name

ethyl 3-methyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-8(2)12(15)9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWLKJVVXOEFDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476988
Record name Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

CAS RN

219949-95-8
Record name Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
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Ethyl 3-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

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